molecular formula C13H15N3 B1447088 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline CAS No. 1803589-85-6

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline

Cat. No. B1447088
M. Wt: 213.28 g/mol
InChI Key: ILQMEAKYSAWHHV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine derivatives have attracted attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives is characterized by a fused ring system containing two nitrogen atoms . The specific structure of “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would include an aniline group attached to the 3-position of the imidazo[1,5-a]pyridine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would depend on its specific structure. Imidazo[1,5-a]pyridine derivatives generally have good stability and can exhibit luminescent properties .

Scientific Research Applications

Catalytic Activity in Oxidation Reactions

The compound 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline and its derivatives have been studied for their catalytic activities. For instance, research shows that these compounds, when used with copper (II), iron (II), and zinc (II) complexes, can effectively catalyze the oxidation of catechol to o-quinone (R. Saddik et al., 2012).

Versatility in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a related compound, is known for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic activities. This compound is a part of various marketed pharmaceuticals, demonstrating its significance in drug development (A. Deep et al., 2016).

Novel Synthetic Approaches

Research has also focused on novel synthesis methods involving 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline. For example, a study detailed an iodine-mediated approach for creating new heterocyclic skeletons, demonstrating the compound's utility in innovative chemical synthesis (S. Sunkari et al., 2017).

Applications in Fluorescent Probes

The imidazo[1,5-a]pyridine scaffold, closely related to the compound , has been utilized in the development of fluorescent probes. These compounds have significant potential in monitoring cellular health and biochemical pathways due to their photophysical properties and interaction with cell membranes (G. Renno et al., 2022).

Role in Organic Synthesis

Studies have also explored the use of imidazo[1,5-a]pyridine compounds in organic synthesis, highlighting their importance in the synthesis of various pharmaceuticals and their role in advancing organic chemistry (Manuel Alcarazo et al., 2005).

Safety And Hazards

The safety and hazards associated with “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would depend on its specific structure and how it is used. Some general safety precautions for handling imidazo[1,5-a]pyridine derivatives include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Imidazo[1,5-a]pyridine derivatives are a promising area of research, with potential applications in various fields including materials science, pharmaceuticals, and optoelectronic devices . The future research directions for “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would likely depend on its specific properties and potential applications.

properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13/h1-2,6-7,9H,3-5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQMEAKYSAWHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3=CC=CC=C3N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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